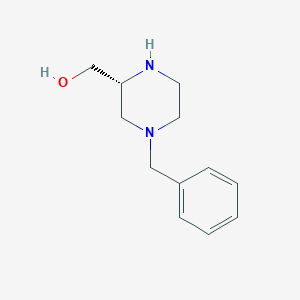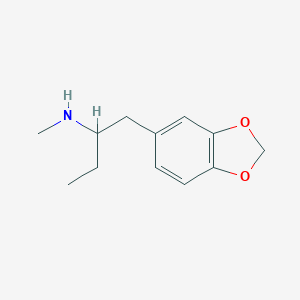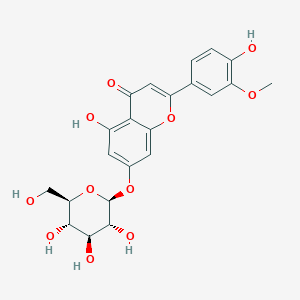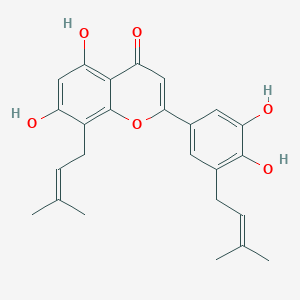
Epimedokoreanin B
Übersicht
Beschreibung
Epimedokoreanin B is a natural flavonoid with anticancer, anti-inflammatory, and antibacterial effects . It has been found to inhibit the growth of lung cancer cells through endoplasmic reticulum stress-mediated apoptosis accompanied by autophagosome accumulation . It also acts as an anti-periodontitis agent that inhibits gingipains and Porphyromonas gingivalis growth and biofilm formation .
Synthesis Analysis
Epimedokoreanin B is a prenylated flavonoid isolated from Epimedium koreanum . It has been found to significantly inhibit the formation of both N (ε) - (carboxymethyl)lysine (CML) and N (ω) - (carboxymethyl)arginine (CMA), suggesting it may prevent clinical complications of diabetes by inhibiting advanced glycation end-products .
Molecular Structure Analysis
Epimedokoreanin B is a prenylated flavonoid . Its chemical structure can be found in various databases .
Chemical Reactions Analysis
Epimedokoreanin B has been found to significantly inhibit the formation of both N (ε) - (carboxymethyl)lysine (CML) and N (ω) - (carboxymethyl)arginine (CMA) . This suggests that it may have a role in preventing the clinical complications of diabetes by inhibiting advanced glycation end-products .
Physical And Chemical Properties Analysis
Epimedokoreanin B is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment Research
Epimedokoreanin B (EKB) has been studied for its potential anti-cancerous effects, particularly in human non-small cell lung cancer (NSCLC) cells. Research indicates that EKB treatment can inhibit cell proliferation and migration, which are key factors in cancer progression .
Apoptosis Induction
Studies have also explored EKB’s ability to induce apoptosis, a form of programmed cell death that is often defective in cancer cells. This could make EKB a valuable compound in developing therapies that target cancer cell elimination .
Paraptosis Induction
EKB has been associated with the induction of paraptosis, a type of non-apoptotic programmed cell death. This mechanism is considered more effective in certain contexts compared to apoptosis and could offer alternative therapeutic pathways .
Cell Viability and Migration
The effects of EKB on cell viability and migration have been assessed using assays like MTT and wound-healing, providing insights into its potential as an anti-cancer agent by affecting these cellular processes .
Proteasomal Inhibition
Research has suggested that compounds like EKB can inhibit proteasomal activity, which plays a crucial role in regulating protein turnover in cells. This inhibition can lead to the accumulation of misfolded proteins, triggering cell death pathways beneficial for treating diseases like cancer .
Cytoplasmic Vacuolation
EKB treatment has been observed to cause cytoplasmic vacuolation in lung cancer cells, a phenomenon associated with cellular stress and death mechanisms. This effect could be leveraged in designing drugs that induce cancer cell death .
Wirkmechanismus
Target of Action
EKB’s primary targets are human non-small cell lung cancer (NSCLC) cells, specifically A549 and NCI-H292 cells . It also targets gingipains and Porphyromonas gingivalis, which are involved in periodontitis .
Biochemical Pathways
EKB affects the ER stress pathway, leading to paraptosis . The vacuoles stimulated by EKB predominantly derive from ER and mitochondria dilation, which are characteristics of paraptosis . Down-regulation of Alix and up-regulation of ER stress-related proteins after EKB treatment further support the occurrence of paraptosis .
Result of Action
EKB inhibits cell proliferation and migration, accompanied by cytoplasmic vacuolation in both A549 and NCI-H292 cell lines . It also inhibits the growth of lung cancer cells . In addition, EKB suppresses the virulence of gingipains-containing P. gingivalis culture supernatants .
Action Environment
It’s worth noting that ekb’s inhibitory effect on lung cancer cell proliferation was demonstrated in a zebrafish xenograft model , suggesting that it may be effective in different biological environments.
Eigenschaften
IUPAC Name |
2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-21(29)24(15)30)22-12-20(28)23-19(27)11-18(26)17(25(23)31-22)8-6-14(3)4/h5-6,9-12,26-27,29-30H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZMBCVLWOJASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epimedokoreanin B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Epimedokoreanin B and where is it found?
A: Epimedokoreanin B is a prenylated flavonoid primarily isolated from the aerial parts of Epimedium koreanum Nakai, a plant used in traditional medicine. []
Q2: How does Epimedokoreanin B exert its anti-tumor effects?
A: Research suggests that Epimedokoreanin B inhibits tumor progression by suppressing the activation of STAT3, a protein involved in cell growth and survival. This effect was observed both in tumor cells and within the tumor microenvironment, specifically by inhibiting the M2 polarization of tumor-associated macrophages (TAMs). []
Q3: Can you elaborate on the role of Epimedokoreanin B in modulating macrophage activity?
A: Epimedokoreanin B exhibits anti-inflammatory effects by suppressing the polarization of macrophages into the M2 phenotype, which is known to promote tumor growth. This compound achieves this by inhibiting the expression of CD163, a marker of M2 macrophages, and reducing the production of the pro-inflammatory cytokine interleukin (IL)-10 in human monocyte-derived macrophages (HMDMs). []
Q4: How does the presence of prenyl groups impact the biological activity of Epimedokoreanin B?
A: Studies comparing Epimedokoreanin B with its parent compound, luteolin, reveal that the presence of prenyl groups significantly enhances its biological activity. For instance, Epimedokoreanin B demonstrates a 6-fold greater potency in inhibiting human neutrophil elastase (HNE) compared to luteolin. This highlights the crucial role of prenyl groups in enhancing the inhibitory effects of this flavonoid. [, ]
Q5: What is the mechanism of action of Epimedokoreanin B against Porphyromonas gingivalis?
A: Epimedokoreanin B exhibits promising activity against Porphyromonas gingivalis, a key pathogen in periodontitis. It achieves this by inhibiting the activity of gingipains, the virulence cysteine proteases produced by the bacterium. [] Additionally, it hinders the growth of P. gingivalis and disrupts its biofilm formation, suggesting multiple mechanisms of action against this periodontal pathogen. []
Q6: Has the anti-tumor activity of Epimedokoreanin B been demonstrated in vivo?
A: Yes, oral administration of Epimedokoreanin B showed significant tumor growth inhibition in a mouse model implanted with LM8 sarcoma cells, supporting its potential as an anti-cancer agent. []
Q7: Are there other potential therapeutic applications for Epimedokoreanin B being investigated?
A: Beyond its anti-tumor and anti-periodontitis properties, research indicates that Epimedokoreanin B might be beneficial for other conditions. For instance, it has demonstrated an inhibitory effect on advanced glycation end-products (AGEs), suggesting a potential role in managing diabetic complications. [] Further research is needed to explore these possibilities fully.
Q8: What analytical techniques are used to characterize and quantify Epimedokoreanin B?
A: Researchers employ a combination of techniques to identify and quantify Epimedokoreanin B. These include spectroscopic methods like Electrospray Ionization Mass Spectrometry (ESI-MS), proton Nuclear Magnetic Resonance (~1H-NMR), and carbon-13 Nuclear Magnetic Resonance (~13C-NMR). [, ] Chromatographic techniques, such as column chromatography with silica gel and Sephadex LH-20, are used for the isolation and purification of Epimedokoreanin B. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







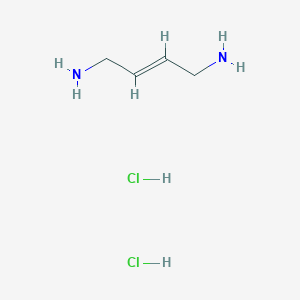


![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)
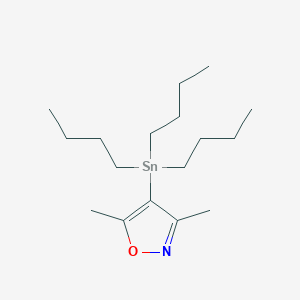

![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)
